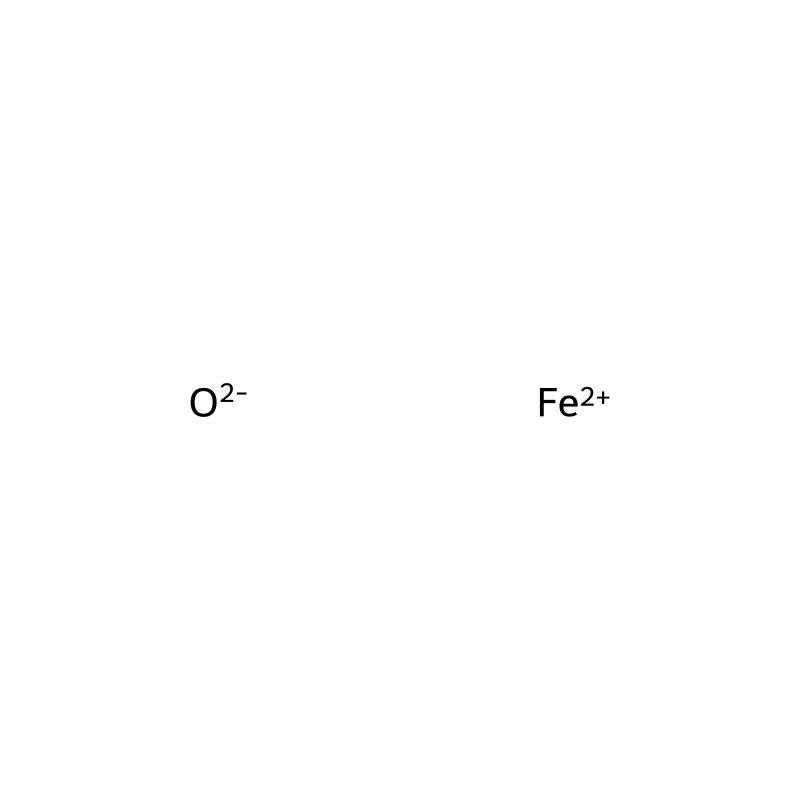Ferrous oxide

Content Navigation
CAS Number
Product Name
IUPAC Name
Molecular Formula
Molecular Weight
InChI
InChI Key
SMILES
Solubility
Insoluble in alcohol
Solubility in water: none
Synonyms
Canonical SMILES
Material Science:
- Synthesis and characterization: Researchers are investigating new methods for synthesizing ferrous oxide with specific properties, such as controlled size, morphology, and surface area. These tailored properties can be crucial for various applications, including catalysis and sensors .
- Catalysis: Ferrous oxide can act as a catalyst for various chemical reactions, including the removal of pollutants from water and the synthesis of organic compounds. Researchers are exploring the potential of ferrous oxide nanoparticles as efficient and environmentally friendly catalysts .
Environmental Science:
- Remediation: Ferrous oxide has the potential to be used for the remediation of contaminated soil and water. It can absorb and degrade certain pollutants, such as heavy metals and organic compounds .
- Magnetic separation: Due to its magnetic properties, ferrous oxide can be used to separate pollutants from water and soil using an external magnetic field. This technique offers a potentially efficient and environmentally friendly approach to environmental cleanup .
Biomedicine:
- Iron supplementation: Studies are exploring the potential of ferrous oxide nanoparticles as iron supplements for people with iron deficiency anemia. These nanoparticles may offer advantages over traditional iron supplements, such as improved absorption and reduced side effects .
- Drug delivery: Researchers are investigating the use of ferrous oxide nanoparticles as carriers for drug delivery. These nanoparticles can be targeted to specific tissues or cells, potentially improving the efficacy and safety of drug treatments .
Ferrous oxide appears as a black powder and is primarily known in its mineral form as wüstite. It is one of several oxides of iron and is characterized by its ionic structure where iron exists in the +2 oxidation state. Ferrous oxide is thermodynamically unstable below 575 °C, often tending to disproportionate into elemental iron and magnetite (iron(II, III) oxide) at elevated temperatures .
- Oxidation: When exposed to oxygen, ferrous oxide can oxidize to form ferric oxide (iron(III) oxide):
- Disproportionation: At high temperatures, ferrous oxide can disproportionate:
- Reactions with Acids: Ferrous oxide reacts with acids to form ferrous salts:
These reactions highlight the compound's role in both synthetic chemistry and industrial processes.
Ferrous oxide can be synthesized through several methods:
- Thermal Decomposition: Heating iron(II) oxalate under an inert atmosphere yields ferrous oxide:
- Reduction of Ferric Oxide: Ferrous oxide can also be produced by reducing ferric oxide with carbon monoxide or hydrogen at high temperatures:
These methods allow for the controlled production of ferrous oxide for various applications.
Studies on ferrous oxide interactions have focused on its behavior in biological systems and environmental contexts. For instance, research indicates that ferrous ions can facilitate the absorption of other essential minerals but may also compete with them under certain conditions. Additionally, the interaction of ferrous oxide with different ligands has been explored to understand its role in catalysis and environmental remediation .
Ferrous oxide shares similarities with other iron oxides but differs significantly in its properties and applications. Here are some comparable compounds:
| Compound Name | Chemical Formula | Oxidation State | Color | Key Uses |
|---|---|---|---|---|
| Ferric Oxide | Fe₂O₃ | +3 | Reddish-brown | Steel production, pigments |
| Magnetite | Fe₃O₄ | Mixed (+2 & +3) | Black | Magnetic materials |
| Iron(III) Hydroxide | Fe(OH)₃ | +3 | Brownish-red | Water treatment |
| Iron(II) Sulfide | FeS | +2 | Black | Mineral extraction |
Uniqueness of Ferrous Oxide: The primary distinction lies in the oxidation state of iron; while ferrous oxide contains iron in the +2 state, ferric oxide contains it in the +3 state. This difference significantly influences their reactivity, solubility, and biological roles.
Physical Description
BLACK SOLID IN VARIOUS FORMS.
Color/Form
Density
5.7 g/cm³
Melting Point
1360 °C
UNII
Impurities
Other CAS
1345-25-1
Wikipedia
Use Classification
Methods of Manufacturing
Prepared from the oxalate by heating, but the product contains some ferric oxide.
General Manufacturing Information
All other chemical product and preparation manufacturing
Construction
Pesticide, fertilizer, and other agricultural chemical manufacturing
Primary metal manufacturing
Iron oxide (FeO): ACTIVE
/Suntan preparations/ these articles contain alcohol, sodium, methyl or ethyl-p-aminobenzoate, titanium dioxide, iron oxide pigments, etc.
...Pure oxides of iron...catalysts that may cause liquid ethylene oxide to rearrange and/or polymerize, liberating heat.








